



Application Notes and Protocols: Utilizing ML351 to Investigate Lipid Peroxidation **Pathways**

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Compound of Interest				
Compound Name:	ML351			
Cat. No.:	B1676651	Get Quote		

Introduction

Lipid peroxidation, the oxidative degradation of lipids, is a critical process implicated in numerous physiological and pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. A key family of enzymes driving this process is the lipoxygenases (LOXs). Specifically, 12/15-lipoxygenase (12/15-LOX), also known as 15lipoxygenase-1 (15-LOX-1), plays a significant role by catalyzing the dioxygenation of polyunsaturated fatty acids (PUFAs), leading to the formation of lipid hydroperoxides. This initiates a cascade of events that can culminate in ferroptosis, an iron-dependent form of regulated cell death characterized by the lethal accumulation of lipid peroxides.[1][2]

ML351 is a potent and highly selective inhibitor of human 12/15-LOX.[3][4] Its high specificity and cell permeability make it an invaluable chemical probe for elucidating the role of 12/15-LOX in lipid peroxidation pathways and for exploring the therapeutic potential of inhibiting this enzyme in various disease models.[4][5] These application notes provide detailed protocols for utilizing **ML351** to investigate its effects on 12/15-LOX activity and lipid peroxidation in both biochemical and cellular contexts.

ML351: Properties and Quantitative Data

ML351 is a small molecule inhibitor with well-characterized biochemical and pharmacological properties.



Table 1: Physicochemical and Pharmacokinetic Properties of ML351

Property	Value	Reference
Molecular Formula	C15H11N3O	
Molecular Weight	249.27 g/mol	[6]
CAS Number	847163-28-4	
Solubility	Soluble to 100 mM in DMSO	
Aqueous Solubility	1.2 μM (in PBS)	[4]
Storage	Store at -20°C	

Table 2: In Vitro Potency and Selectivity of ML351

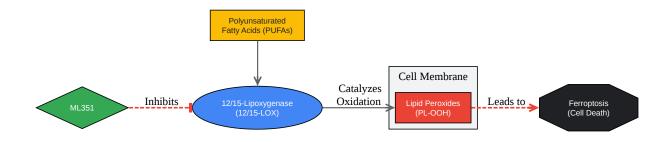
Target/Assay	IC50	Selectivity	Reference
Human 12/15-LOX (15-LOX-1)	200 nM	-	[3][4][6]
5-LOX	>50 μM	>250-fold	[4]
Platelet 12-LOX	>50 μM	>250-fold	[4]
15-LOX-2	>50 μM	>250-fold	[4]
ovine COX-1	>50 μM	>250-fold	[4]
human COX-2	>50 μM	>250-fold	[4]

Mechanism of Action: Inhibition of 12/15-LOX-Mediated Lipid Peroxidation

ML351 acts as a tight-binding, mixed inhibitor of 12/15-LOX.[4] The enzyme 12/15-LOX abstracts a hydrogen atom from a PUFA, typically found within cell membranes, and facilitates the insertion of molecular oxygen. This creates a lipid hydroperoxide (L-OOH), a primary product of lipid peroxidation. In the presence of ferrous iron (Fe²⁺), these lipid hydroperoxides can be further converted into highly reactive lipid radicals, propagating a chain reaction of lipid



damage. This uncontrolled lipid peroxidation is a hallmark of ferroptosis.[1][2] By inhibiting 12/15-LOX, **ML351** directly blocks the initial enzymatic step, thereby preventing the accumulation of lipid peroxides and protecting cells from ferroptotic death.



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Caption: ML351 inhibits 12/15-LOX, blocking PUFA oxidation and subsequent ferroptosis.

Experimental Protocols

Here we provide detailed protocols for assessing the activity of ML351.

Protocol 1: In Vitro 12/15-Lipoxygenase Inhibition Assay (UV-Vis Spectrophotometry)

This protocol is adapted from methods used in the characterization of **ML351** and is designed to measure the direct inhibitory effect of the compound on purified 12/15-LOX enzyme activity. [4] The assay monitors the formation of the conjugated diene product, which absorbs light at 234 nm.

A. Materials

- Purified human 12/15-LOX enzyme
- ML351 (stock solution in DMSO)
- Arachidonic acid (substrate, stock solution in ethanol)

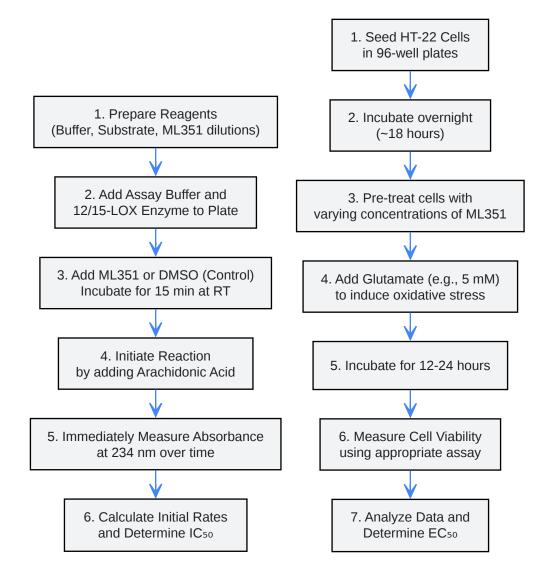




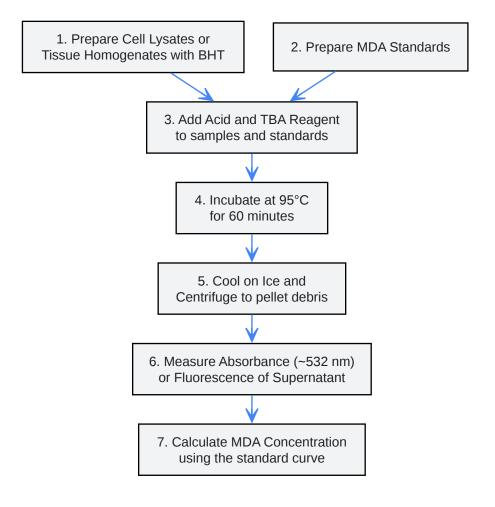


- Assay Buffer: 25 mM HEPES, pH 7.5, 0.01% Triton X-100
- DMSO (for control and dilutions)
- UV-transparent 96-well plate or cuvettes
- UV-Vis spectrophotometer capable of reading at 234 nm
- B. Experimental Workflow









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